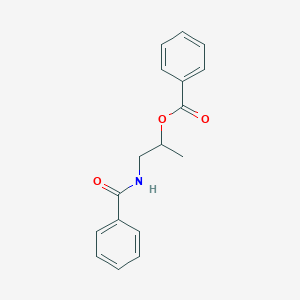

2-(Benzoylamino)-1-methylethyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzoylamino)-1-methylethyl benzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, odorless, and tasteless powder that is soluble in water. Benzocaine is synthesized through various methods, and its mechanism of action involves blocking nerve impulses that transmit pain signals to the brain.

Mechanism of Action

2-(Benzoylamino)-1-methylethyl benzoate works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization of the nerve cell. This action prevents the transmission of pain signals to the brain, resulting in local anesthesia.

Biochemical and Physiological Effects:

2-(Benzoylamino)-1-methylethyl benzoate has been shown to have minimal systemic effects when used as a local anesthetic. However, it can cause allergic reactions in some individuals. In rare cases, it can cause methemoglobinemia, a condition where the hemoglobin in red blood cells is unable to transport oxygen effectively.

Advantages and Limitations for Lab Experiments

2-(Benzoylamino)-1-methylethyl benzoate is commonly used in lab experiments to study the effects of local anesthesia on nerve function and pain perception. Its advantages include its effectiveness in reducing pain and its relatively low cost. However, its limitations include its potential for allergic reactions and the risk of methemoglobinemia.

Future Directions

There are several future directions for research on 2-(Benzoylamino)-1-methylethyl benzoate. One area of interest is the development of new formulations and delivery methods for local anesthesia. Another area of research is the study of the long-term effects of 2-(Benzoylamino)-1-methylethyl benzoate on nerve function and pain perception. Additionally, the potential for 2-(Benzoylamino)-1-methylethyl benzoate to be used in combination with other drugs for enhanced pain relief is an area of interest. Overall, the continued research on 2-(Benzoylamino)-1-methylethyl benzoate will lead to a better understanding of its mechanism of action and potential applications in the medical field.

Synthesis Methods

2-(Benzoylamino)-1-methylethyl benzoate can be synthesized through the esterification of p-aminobenzoic acid with ethanol and hydrochloric acid. The resulting product is then reacted with isobutyl chloroformate to form 2-(Benzoylamino)-1-methylethyl benzoate. Other methods of synthesis include the reaction of p-nitrotoluene with benzoyl chloride and the reduction of the resulting nitro compound.

Scientific Research Applications

2-(Benzoylamino)-1-methylethyl benzoate has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been used in research to study the effects of local anesthesia on nerve function and pain perception. 2-(Benzoylamino)-1-methylethyl benzoate has been shown to be effective in reducing pain during procedures such as needle insertions, wound dressings, and minor surgeries.

properties

Product Name |

2-(Benzoylamino)-1-methylethyl benzoate |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

1-benzamidopropan-2-yl benzoate |

InChI |

InChI=1S/C17H17NO3/c1-13(21-17(20)15-10-6-3-7-11-15)12-18-16(19)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,19) |

InChI Key |

SXNAXKUUULIMDA-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)

![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)

![4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)

![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)

![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)

![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)

![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)

![4-(4-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248869.png)